Methyl ricinelaidate
Overview
Description
Methyl ricinelaidate is an organic compound with the molecular formula C19H36O3. It is a methyl ester derivative of ricinelaidic acid, which is a trans isomer of ricinoleic acid.
Preparation Methods
The preparation of methyl ricinelaidate involves the elaidinization of methyl ricinoleate. This process includes the use of a nitrite-nitric acid solution, followed by fractional crystallization of the this compound and its subsequent hydrolysis to ricinelaidic acid . The synthetic route can be summarized as follows:
Elaidinization: Methyl ricinoleate is treated with a nitrite-nitric acid solution to convert it into this compound.
Fractional Crystallization: The resulting this compound is purified through fractional crystallization.
Hydrolysis: The purified this compound is hydrolyzed to obtain ricinelaidic acid.
Chemical Reactions Analysis
Methyl ricinelaidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include nitric acid, nitrite solutions, and various catalysts.
Scientific Research Applications
Methyl ricinelaidate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical structure.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl ricinelaidate involves its interaction with specific molecular targets and pathways. It is known to undergo elaidinization, which involves the conversion of cis double bonds to trans double bonds. This process affects the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Methyl ricinelaidate can be compared with other similar compounds, such as:
Methyl ricinoleate: The cis isomer of this compound, which has different chemical properties and reactivity.
Ricinelaidic acid: The parent acid of this compound, which is used in similar applications but has different physical and chemical properties.
Ricinoleic acid: The cis isomer of ricinelaidic acid, which is widely used in the production of castor oil and its derivatives.
Properties
IUPAC Name |
methyl (E,12R)-12-hydroxyoctadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10+/t18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDWZQXVZSXAO-LVMGUKCRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Methyl ricinelaidate and how are they confirmed?
A1: this compound, the trans isomer of Methyl ricinoleate, is characterized by its ethylenic carbon atoms at the 9 and 10 positions. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Carbon-13 NMR, reveals distinct chemical shifts for these carbons: 134.56 ppm for C-9 and 125.97 ppm for C-10. [] These shifts are further validated through techniques like spin decoupling and 1H-13C COSY NMR. []
Q2: How does the NMR spectrum of this compound differ from its cis isomer, Methyl ricinoleate?
A2: While both isomers exhibit characteristic peaks for their ethylenic carbons in the 13C NMR spectrum, their exact chemical shift values differ. Methyl ricinoleate shows peaks at 133.32 ppm for C-9 and 125.28 ppm for C-10. [] This difference in chemical shifts arises from the distinct spatial arrangements of atoms around the double bond in the cis and trans isomers, influencing the electronic environment and consequently the NMR signals.
Q3: Beyond the ethylenic carbons, are there any other notable observations in the NMR spectra of this compound?
A3: Yes, studies using 100MHz NMR have shown that the chemical shifts for the hydroxyl (-OH) group in this compound shift downfield (to a higher ppm value) with increasing concentration of the compound in Carbon tetrachloride (CCl4). [] Additionally, the pattern of the olefinic proton signals also undergoes changes with varying concentrations. [] These observations provide valuable insights into the behavior of this compound in solution.
Q4: What is the significance of studying the infrared (IR) spectrum of this compound?
A4: While the provided abstracts do not delve into specific details of the IR spectrum, IR spectroscopy serves as a powerful tool to identify functional groups within a molecule. [] Analyzing the IR spectrum of this compound can confirm the presence of characteristic functional groups like the ester carbonyl, hydroxyl group, and the alkene C=C bond. This information aids in confirming its structure and differentiating it from other compounds.
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